
22,29,30-Trisnorhop-17(21)-ene
説明
科学的研究の応用
Biomarker Analysis and Environmental Indicators
22,29,30-Trisnorhop-17(21)-ene is a hopanoid biomarker found in various geological and environmental samples. Its presence has been extensively studied in the context of organic geochemistry. In particular:
Hydropyrolysis of Biodegraded Oil Seep Asphaltenes:
- The compound is found in hydropyrolysates generated from severely biodegraded oil seep asphaltenes, indicating its stability and persistence in heavily altered organic matter. This finding highlights the robustness of certain hopanoids as biomarkers even in severely biodegraded materials (Meredith et al., 2008).
Climate Condition Indicators in Sediment Deposits:
- In sedimentary deposits, this compound, along with other hopanoids, serves as an indicator of climate conditions during sediment deposition periods. Its occurrence in sediments is linked to the bacterial contribution to the organic matter, suggesting that these compounds can be used to infer past microbial activity and associated environmental conditions (Nizar et al., 2021).
Indicator of Bacterial Activity in Peatland:
- A significant amount of hopanoids, including this compound, was detected in peat deposits, indicating substantial bacterial activity. These compounds are primarily associated with bacterial sources, and their abundance in young sediments suggests microbial processes actively contributing to the peatland formation. This discovery underscores the critical role of microbial activity in peatland ecosystems and in reconstructing paleoenvironments (Zejun Zhang et al., 2009).
Biomarkers for Environmental Nitrite-dependent Methane Oxidation:
- Specific demethylated hopanoids, including derivatives of this compound, have been identified in the intra-aerobic methanotroph 'Candidatus Methylomirabilis oxyfera' (‘Ca. M. oxyfera’). These unique hopanoids are biosynthesized directly by ‘Ca. M. oxyfera’ bacteria and serve as biomarkers for environmental nitrite-dependent methane oxidation. Their detection in environmental samples is crucial for tracing this specific type of methane oxidation in various environments (Smit et al., 2019).
特性
IUPAC Name |
(5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h9,20-22H,7-8,10-18H2,1-6H3/t20-,21+,22+,24-,25-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOBVRVMMICQCT-ZEFLZXIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5=CCCC45C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CCC5=CCC[C@]45C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






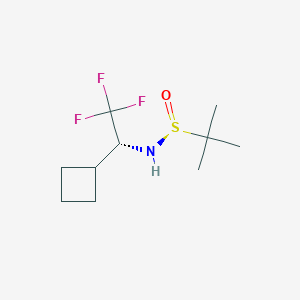
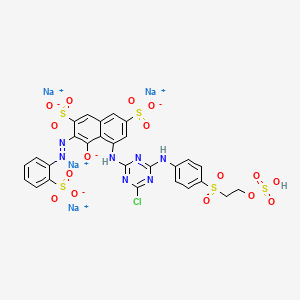
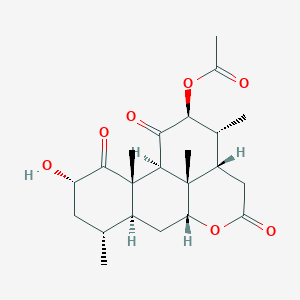
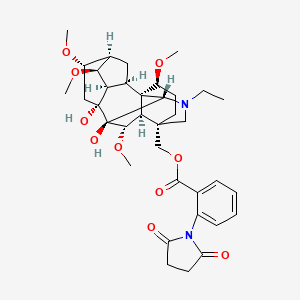

![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)
![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)
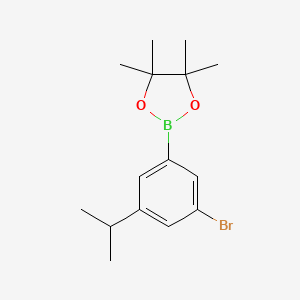
![(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride](/img/structure/B1494771.png)

